methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate

Description

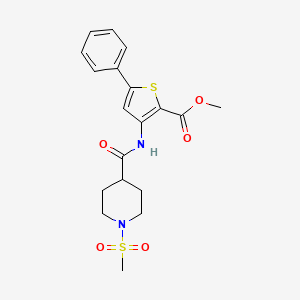

Methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate is a structurally complex thiophene derivative characterized by three key substituents:

- Methyl ester at position 2 of the thiophene ring.

- 1-Methanesulfonylpiperidine-4-amido group at position 3, introducing a sulfonamide-linked piperidine moiety.

- Phenyl group at position 5.

The sulfonyl group enhances solubility and may facilitate hydrogen bonding, while the piperidine ring contributes conformational flexibility. The methyl ester at position 2 serves as a common pharmacophore in prodrug strategies .

Properties

IUPAC Name |

methyl 3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c1-26-19(23)17-15(12-16(27-17)13-6-4-3-5-7-13)20-18(22)14-8-10-21(11-9-14)28(2,24)25/h3-7,12,14H,8-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHIUASWCMEADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Attachment of the Methanesulfonyl Amide Group: The methanesulfonyl amide group can be introduced by reacting the piperidine derivative with methanesulfonyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst or under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Chemical Biology: It may be employed as a probe to study cellular processes or as a tool in the development of new diagnostic methods.

Industrial Applications: The compound could be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity or specificity for its target, while the thiophene and phenyl groups may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate with structurally analogous thiophene derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Functional Comparison

*Estimated based on structural analysis.

†Formula inferred from molecular weight (560.2 [M+1]).

Research Findings and Implications

- Structural Validation : Crystallographic techniques (e.g., SHELX for refinement , ORTEP-III for visualization ) are critical for confirming the stereochemistry of such complex molecules.

- Hydrogen Bonding : The sulfonamide and amide groups in the target compound may participate in hydrogen-bond networks, as described in graph-set analysis (), enhancing target binding .

- Ring Puckering : The piperidine ring’s puckering (quantified via Cremer-Pople coordinates, ) influences conformational stability and interaction with biological targets .

Biological Activity

Methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate (CAS No. 1021215-01-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing research on its biological activity, focusing on mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H22N2O5S2

- Molecular Weight : 402.52 g/mol

This structure features a thiophene ring, a piperidine moiety, and a methanesulfonyl group, which are integral to its biological activity.

Research indicates that methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate may function through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular proliferation and survival.

- Interference with Signal Transduction Pathways : It may disrupt key signaling pathways involved in cancer cell growth and survival.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Efficacy in Cell Lines

Several studies have evaluated the anticancer efficacy of this compound against various human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 27 | Inhibition of mitochondrial ATP synthase |

| HeLa (Cervical) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Disruption of signal transduction pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, in MCF-7 cells, an IC50 value of 27 µM suggests significant potency, comparable to other known anticancer agents .

Case Studies and Research Findings

- Study on MCF-7 Cells : A study demonstrated that methyl 3-(1-methanesulfonylpiperidine-4-amido)-5-phenylthiophene-2-carboxylate exhibited strong growth inhibition in MCF-7 cells with an IC50 value of 27 nM. The mechanism was linked to its ability to bind to mitochondrial ATP synthase, inhibiting ATP production and leading to cell death .

- In Vivo Studies : In animal models xenografted with MCF-7 cells, treatment with the compound resulted in a notable reduction in tumor size at doses as low as 0.15 mg/kg, indicating its potential for systemic application .

- Virology Applications : Preliminary studies suggest that this compound may also possess antiviral properties. It has been tested against various viral models, showing promise as a viral protease inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.